molecular formula C22H17N5O B10941798 N-(2-cyanophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-cyanophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941798
M. Wt: 367.4 g/mol
InChI Key: MAXHGNFWGZHEDX-UHFFFAOYSA-N
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Description

N~4~-(2-CYANOPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CYANOPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrazolo[3,4-b]pyridine core. Subsequent functionalization steps introduce the phenyl and carboxamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-CYANOPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N4-(2-CYANOPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2-CYANOPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-b]pyridine core with cyano, ethyl, and phenyl groups. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C22H17N5O

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H17N5O/c1-2-27-21-18(14-24-27)17(12-20(25-21)15-8-4-3-5-9-15)22(28)26-19-11-7-6-10-16(19)13-23/h3-12,14H,2H2,1H3,(H,26,28)

InChI Key

MAXHGNFWGZHEDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

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